molecular formula C14H25NO2 B14577330 Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate CAS No. 61171-48-0

Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate

Cat. No.: B14577330
CAS No.: 61171-48-0
M. Wt: 239.35 g/mol
InChI Key: UJVJAWACXUVSFD-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a sterically hindered amine. This compound is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the piperidine to the acrylate. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable radicals and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a free radical scavenger.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers and as an additive in various industrial processes to enhance stability and performance.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The sterically hindered piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s ability to form stable radicals makes it useful in processes that involve radical-mediated reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but different functional groups.

    TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable radical used in oxidation reactions and as a spin label in electron spin resonance spectroscopy.

    N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis.

Uniqueness

Ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate is unique due to its combination of a sterically hindered piperidine ring and an ester functional group. This combination imparts distinct chemical properties, making it valuable in specific applications where both stability and reactivity are required.

Properties

CAS No.

61171-48-0

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

ethyl 3-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enoate

InChI

InChI=1S/C14H25NO2/c1-6-17-12(16)8-7-11-9-13(2,3)15-14(4,5)10-11/h7-8,11,15H,6,9-10H2,1-5H3

InChI Key

UJVJAWACXUVSFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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